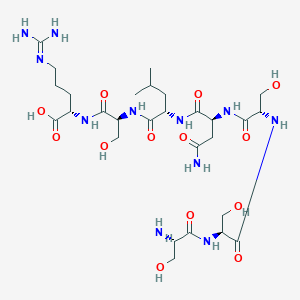![molecular formula C10H9ClN2O3S2 B14190134 5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole CAS No. 922504-70-9](/img/structure/B14190134.png)
5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methanesulfonyl group attached to a chlorophenyl ring, along with a methoxy group and a thiadiazole ring
Vorbereitungsmethoden
The synthesis of 5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorobenzyl chloride with sodium methanesulfinate to form 3-chlorobenzyl methanesulfonate. This intermediate is then reacted with thiosemicarbazide in the presence of a base to form the thiadiazole ring. The final step involves the methylation of the thiadiazole ring using methyl iodide to introduce the methoxy group.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group. Common reagents for these reactions include nucleophiles such as amines, thiols, and alcohols.
Cyclization: The thiadiazole ring can participate in cyclization reactions to form larger heterocyclic compounds. This is often achieved using reagents like phosphorus oxychloride or sulfur dichloride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction results in sulfide derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole can be compared with other similar compounds, such as:
3-[(3-Chlorophenyl)methanesulfonyl]-5-methyl-1,2-thiazole-4-carbonitrile: This compound has a similar structure but contains a thiazole ring instead of a thiadiazole ring. It also has a methyl group and a carbonitrile group, which can affect its chemical properties and reactivity.
3-Chloro-5-[(3-chlorophenyl)methanesulfonyl]-1,2,4-thiadiazole: This compound is closely related but contains an additional chlorine atom on the thiadiazole ring
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
922504-70-9 |
|---|---|
Molekularformel |
C10H9ClN2O3S2 |
Molekulargewicht |
304.8 g/mol |
IUPAC-Name |
5-[(3-chlorophenyl)methylsulfonyl]-3-methoxy-1,2,4-thiadiazole |
InChI |
InChI=1S/C10H9ClN2O3S2/c1-16-9-12-10(17-13-9)18(14,15)6-7-3-2-4-8(11)5-7/h2-5H,6H2,1H3 |
InChI-Schlüssel |
SQPUBXMLOQIBCE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NSC(=N1)S(=O)(=O)CC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid](/img/structure/B14190078.png)


![2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14190097.png)
![2'-Fluoro-1-hydroxy[1,1'-biphenyl]-4(1H)-one](/img/structure/B14190102.png)

![1H-Benzimidazole, 5-chloro-2-[(3,5-dinitrophenyl)thio]-](/img/structure/B14190110.png)
![3-[1-(2-Ethoxyanilino)ethylidene]oxolan-2-one](/img/structure/B14190116.png)


![5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14190153.png)
